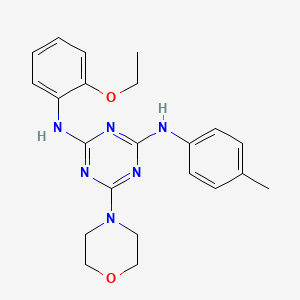

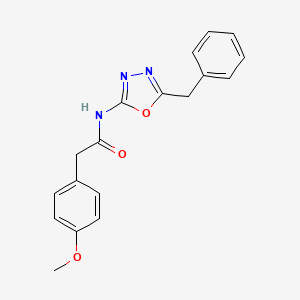

![molecular formula C23H13F4N3 B2579396 1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-28-9](/img/structure/B2579396.png)

1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused to a quinoline ring . The molecule also contains fluorophenyl and phenyl substituents, as well as a trifluoromethyl group .

Scientific Research Applications

Optical Absorption and Quantum-Chemical Simulations

Research has shown that derivatives of pyrazoloquinoline, including 1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline, exhibit distinct optical absorption properties. Quantum-chemical simulations have been used to analyze their absorption spectra, demonstrating that the fluorine atoms' positions significantly influence fluorescence properties, which can be manipulated by changing the solvent. This suggests potential applications in the development of materials with tunable optical properties (Brik et al., 2010).

Reversible Quenching of Fluorescence by Protonation

Another study explored the reversible quenching of fluorescence in pyrazolo[3,4-b]quinoline derivatives due to protonation. This reversible process indicates potential applications in molecular sensors and light-emitting devices, where the fluorescence quenching mechanism can be utilized for detecting specific chemical species (Mu et al., 2010).

Electroluminescent Properties for OLED Applications

Pyrazoloquinoline derivatives have been identified as highly efficient organic fluorescent materials suitable for organic light-emitting diode (OLED) applications. The ability to synthesize derivatives with various substitutions opens avenues for creating OLEDs with specific emission characteristics, highlighting the compound's relevance in advanced display technologies (Paitandi et al., 2017).

Synthesis and Characterization for Heterocyclic Chemistry

The synthesis of fluorinated heterocycles, including those related to this compound, has been extensively studied. These compounds have been synthesized and characterized, providing a foundation for further exploration of their applications in medicinal chemistry, materials science, and as fluorophores for cell imaging (Sloop et al., 2002).

Molecular Logic Gate Implementation

The photophysical properties of certain pyrazoloquinoline derivatives have been investigated for their potential in implementing molecular logic gates. These studies highlight the compound's utility in developing advanced computational systems at the molecular level, demonstrating its role in the intersection of chemistry and information technology (Uchacz et al., 2019).

properties

IUPAC Name |

1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F4N3/c24-16-7-9-17(10-8-16)30-22-18-11-6-15(23(25,26)27)12-20(18)28-13-19(22)21(29-30)14-4-2-1-3-5-14/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBSHEOAPBSHHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2579315.png)

![N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2579317.png)

![dimethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)terephthalate](/img/structure/B2579318.png)

![4-[4-(4-Methylphenyl)-1-(5-nitropyridin-2-yl)pyrazol-3-yl]morpholine](/img/structure/B2579320.png)

![1-Butyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2579326.png)

![7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B2579330.png)

![3-(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2579331.png)

![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2579333.png)